molecular formula C14H11NO3S B14119164 5-(Methylsulfonyl)-2-phenylbenzoxazole

5-(Methylsulfonyl)-2-phenylbenzoxazole

Katalognummer: B14119164
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: OLUXUIDUFBBAGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylsulfonyl)-2-phenylbenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methylsulfonyl group and the phenyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-phenylbenzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable phenyl-substituted carboxylic acid derivative in the presence of a dehydrating agent. The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfonyl)-2-phenylbenzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring system.

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfonyl)-2-phenylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(Methylsulfonyl)-2-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzoxazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    5-(Methylsulfonyl)-2-methylbenzoxazole: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.

    5-(Methylsulfonyl)-2-phenylthiazole: Similar structure but with a thiazole ring instead of an oxazole ring, which can affect its chemical behavior and biological activity.

Uniqueness

The presence of both the methylsulfonyl and phenyl groups in 5-(Methylsulfonyl)-2-phenylbenzoxazole imparts unique properties that distinguish it from other similar compounds. These properties include specific reactivity patterns, potential biological activities, and applications in various research fields.

Eigenschaften

Molekularformel

C14H11NO3S

Molekulargewicht

273.31 g/mol

IUPAC-Name

5-methylsulfonyl-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C14H11NO3S/c1-19(16,17)11-7-8-13-12(9-11)15-14(18-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

OLUXUIDUFBBAGY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.